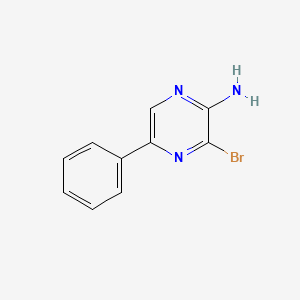

3-Bromo-5-phenylpyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-phenylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c11-9-10(12)13-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLJERTWGUYNSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C(=N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498905 | |

| Record name | 3-Bromo-5-phenylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67602-05-5 | |

| Record name | 3-Bromo-5-phenylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Bromo 5 Phenylpyrazin 2 Amine

Established Synthetic Routes to 3-Bromo-5-phenylpyrazin-2-amine

The formation of this compound is accessible through a few key synthetic strategies, including the construction of the pyrazine (B50134) ring, direct halogenation of pyrazine intermediates, and the interconversion of functional groups.

Cyclization and Aromatization Strategies

The fundamental pyrazine ring of this compound can be constructed through the cyclization of appropriate acyclic precursors. A common and effective method for synthesizing pyrazinone derivatives, which are closely related to pyrazinamines, involves the reaction of a phenyl-substituted hydrazine (B178648) with a suitable diketone under either acidic or basic conditions to form the pyrazinone ring. Subsequent chemical transformations can then be employed to introduce the desired amine and bromo substituents.

Halogenation Procedures on Pyrazine Intermediates

A more direct and frequently employed method for the synthesis of this compound is the direct halogenation of a 5-phenylpyrazin-2-amine precursor. This approach leverages the reactivity of the pyrazine ring, which can be susceptible to electrophilic substitution.

A common procedure involves the bromination of the corresponding aminopyrazine. For instance, the synthesis of the analogous compound, 2-amino-3,5-dibromopyridine, is achieved by treating 2-aminopyridine (B139424) with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetone. ijssst.info This method can be adapted for the synthesis of this compound, where 5-phenylpyrazin-2-amine would be the starting material. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the electron-rich position of the pyrazine ring. The use of a milder brominating agent like NBS is often preferred to control the regioselectivity and avoid over-bromination.

Protection of the amino group, for example, through acetylation, can be a strategic step to modulate the reactivity of the substrate and direct the bromination to the desired position. researchgate.netheteroletters.org Following bromination, the protecting group can be readily removed to yield the final product.

Functional Group Interconversions Leading to the Pyrazinamine Core

Functional group interconversions represent another viable pathway to this compound. This can involve the transformation of a pre-existing functional group on the pyrazine ring into the desired amine functionality. A plausible route could start from a pyrazinone derivative, such as 3-amino-5-phenylpyrazin-2(1H)-one. The carbonyl group of the pyrazinone could potentially be converted to a bromo group through a series of chemical transformations.

Alternatively, a halogenated pyrazine precursor can undergo amination. For example, a di-halogenated pyrazine could be selectively aminated at one position, leaving the other halogen available for further reactions. The synthesis of 5,6-diphenylpyrazin-2-amine (B8765911) from 5-chloro-2,3-diphenylpyrazine (B40291) via nucleophilic aromatic substitution (SNAr) with an amine illustrates this principle.

Advanced Synthetic Transformations Utilizing this compound as a Building Block

The presence of a bromine atom on the pyrazine ring of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse molecular fragments, significantly expanding the chemical space accessible from this versatile building block.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-substituent on this compound serves as a reactive handle for such transformations.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. google.com this compound is an ideal substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 3-position of the pyrazine ring.

The general reaction scheme involves the coupling of this compound with an aryl or heteroaryl boronic acid or its ester in the presence of a palladium catalyst and a base. A variety of palladium catalysts, such as those based on phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), can be employed. google.com The choice of catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and yield.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | N/A | ambeed.com |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to good | google.com |

| ortho-bromoanilines | Various boronic esters | CataCXium A Pd G3 | K₃PO₄ | Dioxane/H₂O | Good to excellent | alfa-chemistry.com |

The Suzuki-Miyaura coupling of this compound with different arylboronic acids would lead to a library of novel 3-aryl-5-phenylpyrazin-2-amines. These products are of interest in medicinal chemistry and materials science due to the prevalence of the biaryl motif in biologically active molecules and functional materials. The reaction tolerates a wide range of functional groups on the coupling partners, making it a highly versatile tool for late-stage functionalization. alfa-chemistry.com

Sonogashira Coupling for Alkynyl Chain Introduction

The Sonogashira coupling reaction is a widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction conditions are generally mild, often conducted at room temperature in aqueous media, making it suitable for complex molecule synthesis. wikipedia.org

The general scheme for a Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt, and a base.

Table 1: General Conditions for Sonogashira Coupling

| Component | Example Reagents/Conditions | Role |

| Aryl Halide | This compound | Substrate |

| Alkyne | Phenylacetylene, Propyne | Coupling Partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.org | Primary Catalyst |

| Copper(I) Co-catalyst | CuI | Co-catalyst |

| Base/Solvent | Triethylamine, Diethylamine wikipedia.org | Neutralizes HX byproduct |

| Solvent | DMF, THF wikipedia.org | Reaction Medium |

The versatility of the Sonogashira reaction allows for the introduction of a wide array of alkynyl groups onto the pyrazine ring, providing access to a diverse range of derivatives with potential applications in various fields. libretexts.org While traditional Sonogashira reactions utilize a copper co-catalyst, copper-free versions have been developed to avoid potential issues associated with copper, such as homocoupling of the alkyne. nih.gov

C-N Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental for the synthesis of arylamines. These reactions are crucial for introducing nitrogen-based nucleophiles at the C3 position of the pyrazine ring, replacing the bromine atom. The reaction of 3-halo-2-aminopyridines with various amines has been successfully achieved using palladium catalysts with specialized phosphine ligands. nih.gov

Challenges in the C-N cross-coupling of substrates like 3-bromo-2-aminopyridine, which shares structural similarities with the target compound, include potential chelation of the palladium catalyst by the adjacent amino group, which can hinder the reaction. nih.gov The use of bulky, electron-rich biarylmonophosphine ligands and specific pre-catalysts has been shown to overcome these challenges. nih.gov

Table 2: Conditions for C-N Cross-Coupling of 3-Halo-2-aminopyridines

| Component | Example Reagents/Conditions | Purpose |

| Aryl Halide | 3-bromo-2-aminopyridine | Substrate |

| Amine | Morpholine, Cyclopentylamine | Nucleophile |

| Palladium Catalyst | Pd₂(dba)₃, RuPhos-precatalyst, BrettPhos-precatalyst nih.gov | Catalyst |

| Ligand | XPhos, RuPhos, BrettPhos nih.gov | Stabilize & Activate Catalyst |

| Base | LiHMDS nih.gov | Deprotonate Amine |

| Solvent | THF nih.gov | Reaction Medium |

| Temperature | 65 °C nih.gov | Reaction Condition |

These methods provide a direct route to N3-substituted 2,3-diaminopyridine (B105623) analogs, which are important pharmacophores. nih.gov The choice of ligand and precatalyst is critical for achieving good yields, particularly with primary amines. nih.gov

Gold-Catalyzed Reactions and Cycloisomerizations

Gold catalysis has emerged as a powerful tool in organic synthesis, known for its ability to activate alkynes and allenes towards nucleophilic attack under mild conditions. researchgate.netacs.orgyoutube.com Gold(I) and gold(III) complexes can catalyze a variety of transformations, including cycloisomerizations, which are relevant for the further functionalization of pyrazine derivatives. nih.govnih.gov For instance, gold-catalyzed annulation has been used to construct fused ring systems with high regioselectivity. acs.org In one study, gold(I)-catalyzed regioselective annulation of dihydropyrazinones proceeded with complete C-5 selectivity. acs.org This was attributed to the interaction of the soft gold(I) electrophile with the soft nucleophilic center at C-5 of the dihydropyrazinone. acs.org

Rhodium-Catalyzed Hydrogenation and Related Transformations

Rhodium catalysts are highly effective for the hydrogenation of N-heteroarenes, including pyrazines. acs.orgrsc.org The reduction of the pyrazine ring to the corresponding piperazine (B1678402) is a valuable transformation, as piperidines are common structural motifs in pharmaceuticals. liverpool.ac.ukrsc.org Rhodium oxide (Rh₂O₃) has been identified as a highly active and commercially available catalyst for the hydrogenation of a variety of unprotected pyridines under mild conditions (5 bar H₂, 40 °C). liverpool.ac.ukrsc.org This method is notable for its broad substrate scope and tolerance of various functional groups. liverpool.ac.ukrsc.org

The hydrogenation of pyridines can sometimes be challenging due to catalyst poisoning by the nitrogen atom. liverpool.ac.uk However, the use of specific rhodium catalysts can overcome this issue. acs.org

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine Ring

The pyrazine ring is electron-deficient and therefore susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogens. stackexchange.commatanginicollege.ac.in This reactivity allows for the direct displacement of leaving groups, such as halides, by nucleophiles. The presence of the amino group at the C2 position and the phenyl group at the C5 position of this compound influences the regioselectivity of such reactions. Generally, nucleophilic attack is favored at positions where the negative charge of the intermediate Meisenheimer complex can be stabilized by the electronegative nitrogen atoms. stackexchange.com In pyrazines, this typically directs substitution to the C2, C3, C5, and C6 positions.

Regioselectivity Control in Pyrazine Functionalization

Controlling the regioselectivity of reactions on the pyrazine ring is crucial for the synthesis of specific isomers. The inherent electronic properties of the pyrazine ring, with its electron-withdrawing nitrogen atoms, direct nucleophilic attack to the α- and γ-positions. stackexchange.commatanginicollege.ac.in However, the substituents already present on the ring play a significant role in directing further functionalization.

In the context of this compound, the existing amino and phenyl groups influence the reactivity of the remaining positions. Metalation strategies, for instance, can be highly regioselective. The use of specific metalating agents like TMPMgCl·LiCl and TMPZnCl·LiCl has been shown to allow for sequential and regioselective functionalization of chloropyrazines. nih.gov Similarly, in gold-catalyzed reactions, the regioselectivity of annulation can be controlled by the electronic nature of the catalyst and the substrate. acs.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. lookchem.comnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazines. lookchem.comrsc.orgscispace.com

Microwave irradiation can promote the rapid synthesis of poly(hydroxyalkyl)pyrazines and functionalized quinoxalines and heterocyclic pyrazines in excellent yields (69–99%). lookchem.comrsc.org The use of microwave heating can also suppress the formation of undesired polymeric byproducts that are sometimes observed with traditional thermal methods. lookchem.com For example, the synthesis of pyrazoline derivatives from chalcones and hydrazines under microwave irradiation resulted in quantitative yields and significantly reduced reaction times (2-12 minutes). nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazolines

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours | 2-12 minutes nih.gov |

| Yield | Moderate to Good | Quantitative nih.gov |

| Side Products | Potential for polymerization lookchem.com | Suppressed side reactions lookchem.com |

The efficiency and control offered by microwave-assisted synthesis make it a highly attractive method for the preparation of libraries of pyrazine derivatives for screening purposes. lookchem.com

Purification and Isolation Strategies for Pyrazine Derivatives

The purification and isolation of pyrazine derivatives, including halogenated compounds like this compound, employ a combination of standard and advanced laboratory techniques to remove impurities, unreacted starting materials, and byproducts. The principal strategies involve extraction, chromatography, and recrystallization.

Following a synthesis, the initial workup typically involves Liquid-Liquid Extraction (LLE) . This technique is used to separate the desired product from the crude reaction mixture. youtube.com For instance, after the bromination reaction, the mixture can be diluted with water, and the organic product is extracted into an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297). chemicalbook.com This process effectively removes water-soluble impurities such as pyridine (B92270) hydrobromide. chemicalbook.comyoutube.com Multiple extractions with fresh solvent may be required to maximize the recovery of the pyrazine product. nih.govoup.com The combined organic layers are then typically washed with brine to remove residual water before being dried over an anhydrous salt like sodium sulfate. chemicalbook.com

The primary method for purifying the crude product obtained after extraction is Column Chromatography . This technique separates compounds based on their differential adsorption to a stationary phase. mdpi.comablelab.eu For pyrazine derivatives, normal-phase flash chromatography is particularly effective. mdpi.com A glass column is packed with a solid adsorbent, most commonly silica (B1680970) gel, which serves as the stationary phase. ablelab.eu The crude product is loaded onto the top of the column and eluted with a liquid mobile phase. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is typically used, with the polarity of the mobile phase often increased gradually (a gradient elution) to sequentially elute compounds of different polarities. mdpi.comablelab.eu The separation is monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC). mdpi.com The separation of structurally similar isomers can sometimes present a challenge, potentially requiring specialized columns with different selectivities, such as those with phenyl or embedded amide stationary phases. welch-us.com

| Technique | Stationary Phase | Mobile Phase/Solvent System | Purpose | Reference |

|---|---|---|---|---|

| Liquid-Liquid Extraction | N/A | Dichloromethane/Water or Ethyl Acetate/Water | Initial workup to remove inorganic salts and polar impurities. | chemicalbook.comnih.gov |

| Flash Column Chromatography | Silica Gel (e.g., 230-400 mesh) | Hexane/Ethyl Acetate Gradient | Primary purification to separate product from byproducts and unreacted starting material. | mdpi.comablelab.eu |

| Reverse-Phase Chromatography | C18-bonded Silica | Acetonitrile/Water or Methanol/Water | Alternative chromatographic method for purifying polar pyrazines from aqueous solutions. | nih.govoup.com |

| Recrystallization | N/A | Ethanol, Acetone, or mixed solvents | Final purification step to obtain a highly pure, crystalline solid. | youtube.comlibretexts.org |

The final step to achieve high purity is often Recrystallization . libretexts.orgwikipedia.org This method is based on the principle that the solubility of a solid in a solvent increases with temperature. libretexts.org The solid product obtained from chromatography is dissolved in a minimal amount of a suitable hot solvent, creating a saturated solution. youtube.commt.com As the solution is allowed to cool slowly, the solubility of the desired compound decreases, causing it to form highly ordered and pure crystals. youtube.comwikipedia.org Impurities, which are present in lower concentrations, tend to remain dissolved in the cold solvent. youtube.com The pure crystals are then collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried. youtube.comlibretexts.org The choice of solvent is critical and is often determined empirically to find one in which the compound is highly soluble when hot but has low solubility when cold. youtube.com

Structural Characterization and Spectroscopic Analysis of 3 Bromo 5 Phenylpyrazin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 3-Bromo-5-phenylpyrazin-2-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. libretexts.orglibretexts.org

In ¹H NMR, the chemical shifts of protons are influenced by neighboring electronegative atoms and unsaturated systems. libretexts.org For this compound, the protons on the phenyl and pyrazine (B50134) rings, as well as the amine protons, exhibit characteristic chemical shifts. The protons of the phenyl group typically appear in the aromatic region, while the pyrazine proton and the amine protons have distinct signals. The variability in the N-H proton's chemical shift can be significant due to hydrogen bonding. libretexts.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. docbrown.infodocbrown.info In this compound, distinct signals are expected for the carbon atoms of the phenyl ring and the pyrazine ring. The carbon atom bonded to the bromine atom will be significantly affected, as will the carbons bonded to the nitrogen atoms of the pyrazine ring and the amino group. docbrown.infodocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted Chemical Shift (ppm) | Notes |

| Phenyl-H | 7.0 - 8.5 | The exact shifts depend on the position relative to the pyrazine ring. |

| Pyrazine-H | 8.0 - 9.0 | The pyrazine proton is typically deshielded. |

| NH₂ | 5.0 - 8.0 | Broad signal, position can vary with solvent and concentration. |

| Phenyl-C | 120 - 140 | Standard range for aromatic carbons. |

| Pyrazine-C | 140 - 160 | Heteroaromatic carbons are typically deshielded. |

| C-Br | 110 - 125 | The carbon attached to bromine is significantly shifted. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which aids in confirming the molecular formula, C₁₀H₈BrN₃. nih.gov

Beyond accurate mass, the fragmentation pattern observed in the mass spectrum offers valuable structural information. arkat-usa.org The initial ionization of the molecule produces a molecular ion peak. Subsequent fragmentation can involve the loss of the bromine atom, the phenyl group, or parts of the pyrazine ring. arkat-usa.orgdocbrown.info Analysis of these fragment ions helps to piece together the structure of the parent molecule. For instance, the presence of ions corresponding to the brominated pyrazine ring and the phenyl cation would support the proposed structure.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | Description |

| [M]+ | Molecular ion |

| [M-Br]+ | Loss of a bromine radical |

| [M-C₆H₅]+ | Loss of a phenyl radical |

| [C₄H₂BrN₂]+ | Fragment corresponding to the brominated pyrazine core |

| [C₆H₅]+ | Phenyl cation |

X-ray Crystallography for Solid-State Structural Analysis

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, N-H···π Interactions)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. In the case of this compound, hydrogen bonding is expected to be a significant factor. The amine group (N-H) can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazine ring can act as acceptors, leading to the formation of intermolecular N-H···N hydrogen bonds. nih.gov

Additionally, N-H···π interactions, where the hydrogen of the amine group interacts with the electron cloud of the phenyl ring of a neighboring molecule, can also play a role in stabilizing the crystal structure. nih.gov These interactions collectively assemble the molecules into a three-dimensional network.

Conformational Preferences in the Crystalline State

The solid-state structure reveals the preferred conformation of the molecule. For this compound, this includes the orientation of the amino group relative to the pyrazine ring and the rotational position of the phenyl group. The observed conformation is the one that minimizes steric hindrance and maximizes stabilizing intermolecular interactions within the crystal lattice.

Table 3: Crystallographic Data for a Related Compound, 5-Bromo-N3-phenylpyrazine-2,3-diamine nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.4834 (8) |

| b (Å) | 15.4038 (17) |

| c (Å) | 9.2079 (10) |

| β (°) | 91.307 (2) |

| V (ų) | 1061.1 (2) |

| Z | 4 |

Chromatographic Techniques (e.g., HPLC, LC-MS, UPLC) for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a synthesis.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of a sample. By using an appropriate stationary phase (e.g., a C18 column) and mobile phase, the compound of interest can be separated from other components in the mixture. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This allows for the identification of the separated components based on their mass-to-charge ratio, providing a high degree of confidence in peak assignment. nih.govnih.gov This technique is particularly useful for analyzing complex mixtures and identifying unknown impurities.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller particle sizes in the stationary phase to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. waters.comnih.gov UPLC, often coupled with tandem mass spectrometry (UPLC-MS/MS), is a powerful tool for the quantitative analysis of pyrazine derivatives and for high-throughput screening. nih.govwaters.com

Table 4: Typical Chromatographic Conditions for the Analysis of Pyrazine Derivatives nih.govnih.gov

| Parameter | Condition |

| Technique | UPLC-MS/MS |

| Column | BEH C18 (100 × 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile/Water with additives (e.g., formic acid) |

| Detection | ESI Positive Mode |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 1 - 10 µL |

Reactivity Profile and Mechanistic Insights into 3 Bromo 5 Phenylpyrazin 2 Amine Transformations

Role of the Bromine Substituent in Directing Reactivity

The bromine atom at the 3-position is a crucial functional handle, primarily enabling a wide range of palladium-catalyzed cross-coupling reactions. Its relatively weak C-Br bond allows for oxidative addition to a low-valent palladium catalyst, initiating catalytic cycles such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the introduction of diverse aryl, heteroaryl, alkyl, and amino groups at this position.

Influence of the Amino Group on Reaction Pathways

The amino group at the 2-position is a strong electron-donating group, exerting its influence through resonance. This has several significant consequences for the reactivity of the molecule:

Activation of the Pyrazine (B50134) Ring: The amino group increases the electron density of the pyrazine ring, which can modulate its reactivity in electrophilic and nucleophilic substitution reactions.

Directing Effects: In electrophilic aromatic substitution, an amino group is typically an ortho, para-director. organic-chemistry.org However, in the context of the electron-deficient pyrazine ring, its primary role is often as a coordinating site for metal catalysts and as a modulator of the ring's electronic properties.

Basicity and Protonation: The amino group imparts basic properties to the molecule. In strongly acidic media, the amino group can be protonated to form an ammonium (B1175870) salt. masterorganicchemistry.com This protonation dramatically alters its electronic influence, transforming it into a deactivating, meta-directing group by withdrawing electron density from the ring. organic-chemistry.orgmasterorganicchemistry.com

Participation in Reactions: The amino group itself can act as a nucleophile in certain reactions and can be a site for derivatization, for example, through acylation. mdpi.com

Electronic and Steric Effects of the Phenyl Moiety

The phenyl group at the 5-position introduces both electronic and steric effects that shape the molecule's reactivity.

Steric Effects: The bulk of the phenyl group can sterically hinder attack at the adjacent positions on the pyrazine ring. This steric hindrance can influence the regioselectivity of reactions, favoring attack at less hindered sites. For instance, in cross-coupling reactions, the steric bulk of the phenyl group might influence the approach of the catalyst and the coupling partner.

Mechanisms of Key Functionalization Reactions

The functionalization of 3-Bromo-5-phenylpyrazin-2-amine primarily revolves around transformations of the C-Br bond and reactions involving the pyrazine ring and the amino group.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. The mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester, and reductive elimination to yield the coupled product and regenerate the catalyst. For instance, the Suzuki coupling of a related compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids has been shown to proceed efficiently. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 85-95 | Moderate to Good | mdpi.com |

| 2-bromoanilines | Benzylboronic esters | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Good to Excellent | nih.gov |

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines. The catalytic cycle is similar to the Suzuki coupling, but the transmetalation step involves an amine. The choice of ligand on the palladium catalyst is crucial for the success of this reaction, especially with challenging substrates like heteroaryl halides. organic-chemistry.orgchemspider.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-bromo-6-methyl pyridine (B92270) | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃]/BINAP | NaOBuᵗ | Toluene | 80 | 60 | chemspider.com |

| 4-bromothiazole | Piperidine | Pd-GPhos | NaOTMS | THF | 50 | Good to Excellent | nih.gov |

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring. wikipedia.org The presence of the electron-withdrawing pyrazine nitrogens and the bromo substituent activates the ring for such attacks. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a stabilized Meisenheimer complex. libretexts.org

For example, the reaction of 5-bromo-1,2,3-triazines with phenols proceeds via a concerted SNAr mechanism to give 5-aryloxy-1,2,3-triazines. nih.gov A similar reactivity can be anticipated for this compound with strong nucleophiles.

Stability and Degradation Pathways in Various Chemical Environments

The stability of pyrazine derivatives is influenced by the nature of their substituents and the chemical environment. nih.gov Generally, the pyrazine ring itself is relatively stable, but the substituents can introduce pathways for degradation.

Thermal Stability: Pyrazine compounds can be thermally stable, but their decomposition is dependent on the substituents. For instance, the thermal decomposition of copper(II) pyrazine-2,3-dicarboxylato complexes shows multi-stage processes with the final product being CuO. mdpi.com

Chemical Stability: The stability of this compound in different pH conditions will be influenced by the amino group. In acidic conditions, protonation of the amino group can occur, potentially altering its stability and reactivity. masterorganicchemistry.com In strongly basic conditions, deprotonation of the amino group could occur, which would also impact its properties.

Degradation Pathways: The degradation of pyrazines in biological systems often involves hydroxylation followed by conjugation, without cleavage of the pyrazine ring. nih.gov In environmental settings, some substituted pyrazines have been found to be poorly biodegradable. researchgate.net The degradation of this compound would likely involve transformations of the bromo, amino, and phenyl groups under specific conditions, such as photolytic cleavage of the C-Br bond or oxidation of the amino or phenyl groups. The Maillard reaction and Strecker degradation are known pathways for the formation of pyrazines in food, and by extension, understanding these pathways can provide insights into their potential degradation routes. chemspider.com

Computational Chemistry and Quantum Mechanical Investigations of 3 Bromo 5 Phenylpyrazin 2 Amine

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of 3-Bromo-5-phenylpyrazin-2-amine. By employing methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry of the compound can be optimized to its lowest energy state. researchgate.net Such calculations allow for the determination of key quantum chemical parameters that describe the molecule's reactivity and stability.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic transitions and reactivity of the molecule. The energy gap between HOMO and LUMO is a significant indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net For similar aromatic amine structures, these values are instrumental in predicting their behavior in chemical reactions.

Furthermore, DFT calculations can predict various spectroscopic parameters. For instance, the theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure. researchgate.net The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the electron density distribution and helps in identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment (µ) | 2.5 D | Measures the polarity of the molecule |

| Global Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

| Global Softness (S) | 0.425 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons |

Note: The values in this table are illustrative and based on typical ranges for similar molecules, as direct computational studies on this compound are not widely published.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. These simulations can reveal the preferred conformations of the molecule by exploring its potential energy surface. The dihedral angle between the phenyl and pyrazine (B50134) rings is a key conformational parameter that can be monitored during an MD simulation to understand the molecule's flexibility and the rotational barrier between the two rings. In a related compound, 5-Bromo-N3-phenylpyrazine-2,3-diamine, the dihedral angle between the benzene (B151609) and pyrazine rings was found to be 61.34 (5)°. nih.gov

MD simulations are also invaluable for studying the interactions between this compound and solvent molecules. By simulating the molecule in a box of explicit solvent (e.g., water, DMSO), one can analyze the formation and lifetime of hydrogen bonds between the amino group and solvent molecules. The radial distribution function can be calculated to understand the structuring of the solvent around the solute molecule. This information is critical for understanding its solubility and behavior in different chemical environments.

Rational Design of Derivatives Through In Silico Screening

In silico screening methodologies are pivotal in the rational design of novel derivatives of this compound with enhanced biological activities or material properties. This process often begins with the creation of a virtual library of derivatives by modifying the parent structure at various positions, such as the phenyl ring or the amino group.

These virtual compounds are then subjected to a series of computational filters. A common first step is to assess their drug-likeness using criteria such as Lipinski's Rule of Five. ijpsjournal.comeuropeanreview.org This rule evaluates parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. Subsequently, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are predicted to identify candidates with favorable pharmacokinetic profiles and low toxicity risks. ijpsjournal.comeuropeanreview.org

Molecular docking is a powerful technique used in this context to predict the binding affinity and orientation of the designed derivatives within the active site of a specific biological target, such as a protein kinase. ijpsjournal.comnih.gov For instance, derivatives of similar bromo-phenyl compounds have been screened against targets like the Epidermal Growth Factor Receptor (EGFR) kinase. ijpsjournal.com The docking scores and binding interactions can then be used to prioritize the most promising derivatives for synthesis and experimental testing.

Advanced Computational Methodologies for Catalysis and Reaction Mechanism Studies

Advanced computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions involving this compound. For example, the Suzuki cross-coupling reaction, a common method for forming carbon-carbon bonds, can be modeled to understand the catalytic cycle. mdpi.com

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the identification of the rate-determining step and provides insights into the role of the catalyst, ligands, and solvent. For instance, in the palladium-catalyzed Suzuki coupling of related bromo-pyridines, DFT studies have been used to analyze the frontier molecular orbitals and reactivity indices of the reactants and products, thereby explaining the observed reaction outcomes. mdpi.com

These computational investigations can also guide the optimization of reaction conditions, such as the choice of catalyst, base, and solvent, to improve reaction yields and selectivity. By understanding the underlying electronic effects and steric factors, more efficient synthetic routes to derivatives of this compound can be developed.

Medicinal Chemistry Applications and Biological Activity Exploration of 3 Bromo 5 Phenylpyrazin 2 Amine Derivatives

Utility as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, making them valuable starting points for designing new drugs. mdpi.com The 2-aminopyrazine (B29847) core, central to 3-Bromo-5-phenylpyrazin-2-amine, is considered one such scaffold. Its versatility allows for the introduction of various substituents at different positions, enabling the fine-tuning of physicochemical properties and biological activity. mdpi.commdpi.com

The utility of the 2-aminopyrazine core is exemplified by its presence in VX-970/M6620 (berzosertib), the first Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase inhibitor to advance into clinical trials. nih.gov The discovery of this potent inhibitor, built upon a 2-aminopyrazine framework, highlights the scaffold's ability to be rationally modified to achieve high-potency and desirable drug-like properties. nih.gov Similarly, other nitrogen-containing heterocyclic systems like pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazines are also recognized as privileged scaffolds, underscoring the broad importance of such structures in developing inhibitors for enzymes like kinases. pitt.edu The chemical tractability and proven success in generating bioactive molecules establish the 2-aminopyrazine structure as a cornerstone for library development in the pursuit of novel therapeutics. mdpi.com

Investigation of Potential Pharmacological Properties

The this compound scaffold and its analogs have been explored for a range of pharmacological activities, leveraging the diverse chemical space accessible through derivatization.

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyrazine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors. nih.govpitt.edu

A prominent example is the development of VX-970/M6620, a highly potent and selective inhibitor of ATR kinase, a key protein in the DNA damage response (DDR) pathway. nih.gov Researchers optimized a 2-aminopyrazine core to enhance interactions within the ATR active site, leading to a clinical candidate. nih.gov In a different context, derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine, which shares structural similarities, were synthesized and identified as novel inhibitors of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy. researchgate.netnih.gov The most active compound from this series, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (compound 3s), demonstrated potent ULK1 inhibition and effectively blocked autophagy in non-small cell lung cancer (NSCLC) cells. researchgate.netnih.gov These studies showcase the adaptability of the bromo-amino-heterocycle scaffold for targeting different kinases involved in cancer progression.

Table 1: Examples of Kinase Inhibition by Related Heterocyclic Compounds

| Compound/Series | Target Kinase | Biological Effect | Source(s) |

|---|---|---|---|

| VX-970/M6620 | ATR | Inhibition of DNA damage response | nih.gov |

Derivatives based on scaffolds related to this compound have demonstrated significant potential as anticancer agents. Research has focused on synthesizing new analogs and evaluating their ability to inhibit the growth of various cancer cell lines.

In another line of research, new 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides were evaluated against five human cancer cell lines. nih.gov Compounds 4e and 4f from this series displayed excellent activity against MCF-7 (breast cancer) and SK-MEL-28 (melanoma) cell lines, with IC₅₀ values between 1 and 10 μM, comparable to the reference drugs 5-fluorouracil (B62378) and etoposide. nih.gov Furthermore, derivatives of pyrazolo[3,4-b]pyrazines have also been investigated, with some showing high activity against the MCF-7 breast cancer cell line. nih.gov The 3,4-dimethoxy derivative (compound 25j) in this series was the most active, with an IC₅₀ value of 2.22 μM. nih.gov

Table 2: Anticancer Activity of Structurally Related Derivatives

| Compound Series | Cancer Cell Line | Activity Measurement | Result | Source(s) |

|---|---|---|---|---|

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4e) | CNS (SNB-75) | Percent Growth Inhibition (PGI) | 41.25% | mdpi.com |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4i) | CNS (SNB-75) | Percent Growth Inhibition (PGI) | 38.94% | mdpi.com |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4i) | Renal (UO-31) | Percent Growth Inhibition (PGI) | 30.14% | mdpi.com |

| 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (4e, 4f) | Breast (MCF-7) | IC₅₀ | 1-10 µM | nih.gov |

| 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (4e, 4f) | Melanoma (SK-MEL-28) | IC₅₀ | 1-10 µM | nih.gov |

The therapeutic potential of bromo-phenyl-amine derivatives extends to antimicrobial and anti-inflammatory applications. Studies on related structures have indicated promising activity in these areas. For example, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been evaluated for their antimicrobial properties. nih.govnih.gov These compounds were found to be active against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. nih.govnih.gov

In terms of anti-inflammatory action, the same N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were tested for their ability to inhibit proteinase activity, a common assay for anti-inflammatory potential. The compounds showed superior efficiency in inhibiting trypsin activity compared to the control drug, acetylsalicylic acid. nih.gov Additionally, certain pyrazolo[3,4-b]pyrazine derivatives have been evaluated for their anti-inflammatory effects, with some compounds exhibiting activity comparable to the reference drug indomethacin. nih.gov This suggests that the broader class of molecules to which this compound belongs warrants investigation for antimicrobial and anti-inflammatory properties.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For derivatives of the 2-aminopyrazine scaffold, SAR studies have provided critical insights.

In the development of ULK1 inhibitors based on a 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine core, SAR studies were crucial. nih.gov These investigations helped to identify the key structural features necessary for potent inhibition. Molecular docking analysis further elucidated that specific hydrogen-bonding and hydrophobic interactions contributed to the strong binding of the lead compound to ULK1. researchgate.net Similarly, for a series of 3-phenylpyrazole derivatives designed as androgen receptor antagonists, SAR analysis was performed using computational methods like comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA). nih.gov These studies successfully identified the key structural features that were highly correlated with biological activity, providing a roadmap for designing improved antagonists. nih.gov These examples demonstrate that systematic modification of the phenyl ring, the amine group, and other positions on the heterocyclic core can dramatically influence biological activity, guiding the rational design of more effective molecules. researchgate.net

Exploration of Molecular Targets and Biological Pathways

Identifying the specific molecular targets and the biological pathways modulated by a compound is essential for understanding its mechanism of action. For derivatives of this compound, research has pointed to several key targets and pathways, primarily in the context of cancer.

The most clearly defined molecular target for a 2-aminopyrazine-based drug is ATR kinase, which is inhibited by VX-970/M6620. nih.gov This inhibition targets the DNA damage response (DDR) pathway, a critical mechanism for cell survival that is often relied upon by cancer cells. nih.gov In a similar vein, derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine were found to target ULK1 kinase, a central component of the autophagy pathway. researchgate.netnih.gov By inhibiting ULK1, these compounds block autophagy and can induce apoptosis (programmed cell death) in cancer cells. researchgate.netnih.gov

Molecular docking studies have also been employed to predict or confirm molecular targets. For instance, after observing the anticancer activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, researchers performed docking studies with tubulin, a well-known anticancer drug target. mdpi.com The results suggested that these compounds bind effectively to the tubulin–combretastatin A-4 binding site, indicating that their anticancer effects may be mediated through the disruption of microtubule dynamics. mdpi.com Likewise, docking studies of highly active 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives showed strong binding to kinases associated with MCF-7 and SK-MEL-28 cancer cells, helping to predict their mechanism of action. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 67602-05-5 | C₁₀H₈BrN₃ |

| Berzosertib (VX-970/M6620) | 1346667-63-3 | C₂₃H₂₃N₅O₂S |

| 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | 2369091-62-0 | C₁₉H₁₅BrFN₅O₅ |

| 5-fluorouracil | 51-21-8 | C₄H₃FN₂O₂ |

| Etoposide | 33419-42-0 | C₂₉H₃₂O₁₃ |

| Indomethacin | 53-86-1 | C₁₉H₁₆ClNO₄ |

Prodrug Strategies and Bioreversible Derivatives

The development of prodrugs, which are inactive or less active precursors that are metabolically converted to the active drug in the body, represents a sophisticated strategy in medicinal chemistry to overcome undesirable physicochemical and pharmacokinetic properties of a parent drug molecule. For a compound like this compound, which possesses a primary amino group, prodrug strategies can be particularly advantageous. These approaches can be designed to enhance aqueous solubility, improve membrane permeability, increase metabolic stability, and achieve targeted drug delivery. mdpi.comnih.gov

The primary amino group of this compound is a key handle for bioreversible derivatization. The goal of creating a bioreversible derivative is to mask this functional group temporarily to improve drug delivery, and then to have it efficiently cleaved in vivo by enzymatic or chemical means to release the active parent compound. nih.gov

One of the most common strategies for creating prodrugs of amino-containing compounds is through the formation of N-acyl derivatives. These amide-based prodrugs can exhibit increased lipophilicity, which may enhance their ability to cross biological membranes. The rate of in vivo hydrolysis of these amides back to the parent amine can be modulated by the nature of the acyl group, allowing for a degree of control over the drug's release profile. nih.gov

Another widely explored and highly successful approach is the use of amino acids as promoieties. mdpi.comnih.govresearchgate.net By attaching an amino acid to the parent drug, it is possible to leverage endogenous amino acid transporters to facilitate absorption and distribution. mdpi.com This strategy can significantly improve the oral bioavailability of a drug. tandfonline.com For instance, the well-known antiviral drug valacyclovir (B1662844) is an L-valyl ester prodrug of acyclovir, which demonstrates substantially improved oral absorption compared to the parent drug. researchgate.net Amino acid prodrugs can be designed to be recognized and cleaved by specific enzymes, such as peptidases, which can be abundant in certain tissues, potentially allowing for targeted drug release. nih.govrsc.org

The following table illustrates potential prodrug strategies that could be applied to this compound, based on established approaches for other amino-containing heterocyclic compounds.

| Prodrug Strategy | Potential Promoieties | Anticipated Advantage | Activation Mechanism |

| N-Acyl Derivatives | Acetyl, Pivaloyl, Benzoyl | Increased lipophilicity, enhanced membrane permeability | Enzymatic hydrolysis by amidases |

| Amino Acid Conjugates | L-Valine, L-Leucine, L-Phenylalanine | Improved solubility and/or permeability via amino acid transporters | Enzymatic hydrolysis by peptidases or esterases |

| N-Mannich Bases | Succinimide, Hydantoin | Increased solubility, potential for controlled release | Chemical and/or enzymatic hydrolysis |

| Carbamates | Alkoxycarbonyl, Aryloxycarbonyl | Modulated lipophilicity and stability | Enzymatic hydrolysis by esterases |

Detailed research into pyrazinamide (B1679903), a structurally related antitubercular agent, has shown the utility of prodrug approaches to bypass resistance mechanisms. In many resistant strains of Mycobacterium tuberculosis, the enzyme pyrazinamidase, which is required to convert pyrazinamide to its active form, pyrazinoic acid, is deficient. To circumvent this, ester prodrugs of pyrazinoic acid have been synthesized. These esters are designed to be hydrolyzed by different mycobacterial esterases, thus releasing the active pyrazinoic acid and restoring activity against resistant strains.

The table below summarizes findings from studies on pyrazinamide prodrugs, which can serve as a model for the potential outcomes of similar derivatization of this compound.

| Pyrazinamide Prodrug Derivative | Modification | Key Finding |

| Alkyl esters of pyrazinoic acid | Esterification of the carboxylic acid | Overcame resistance in pyrazinamidase-deficient M. tuberculosis |

| Carbonate derivatives | Linking via a carbonate bond | Improved lipophilicity and cell penetration |

| Hybrid molecules | Covalent linkage to another active agent | Dual-action potential and synergistic effects |

While specific experimental data on prodrugs of this compound are not yet prevalent in the public domain, the established principles of prodrug design and the successful application of these strategies to analogous compounds provide a strong rationale for their exploration in the development of derivatives of this scaffold. Future research in this area would likely focus on synthesizing a variety of bioreversible derivatives and evaluating their stability, enzymatic cleavage, and ultimately, their biological activity in relevant in vitro and in vivo models.

Advanced Materials Science and Industrial Research Applications

Potential in Organic Electronic Materials (e.g., Organic Semiconductors)

The structure of 3-bromo-5-phenylpyrazin-2-amine makes it a promising candidate for the development of organic electronic materials. The pyrazine (B50134) ring is electron-deficient, which can facilitate electron transport, a key characteristic for n-type organic semiconductors. The presence of the phenyl group and the reactive bromine and amine sites allow for further molecular engineering to fine-tune the electronic properties of derivative compounds.

While specific research detailing the performance of this compound itself as an organic semiconductor is not extensively documented in publicly available literature, its utility as a precursor is evident from studies on similar molecular structures. The bromine atom is a key functional group that enables cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for creating carbon-carbon bonds. beilstein-journals.org This reaction is widely used to synthesize conjugated polymers and small molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). For example, research on other bromo-substituted pyridines and pyrazines has shown that they can be effectively coupled with various arylboronic acids to create larger, π-conjugated systems with tailored electronic and photophysical properties. researchgate.netmdpi.com The resulting aryl-substituted pyrazines can exhibit interesting liquid crystal or nonlinear optical properties, which are relevant for advanced electronic applications. researchgate.net

The general synthetic route for these applications would involve using this compound as a scaffold. The bromine atom can be replaced with other aromatic or heteroaromatic units via palladium-catalyzed cross-coupling reactions to extend the π-conjugation, a fundamental requirement for efficient charge transport in organic semiconductors. The amino group can also be functionalized to modify the molecule's solubility, morphology in thin films, and energy levels.

Applications in Advanced Polymer and Coating Development

In the realm of polymer science, this compound serves as a valuable monomer or cross-linking agent for the creation of advanced polymers and coatings. The presence of two reactive sites—the bromo and amino groups—allows for its incorporation into various polymer backbones or as a pendant group to impart specific properties.

The amino group can readily participate in polycondensation reactions with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. These classes of polymers are known for their high thermal stability, mechanical strength, and chemical resistance. The incorporation of the phenylpyrazine moiety into the polymer chain could introduce beneficial properties such as enhanced thermal stability, specific optical characteristics, or improved adhesion to substrates for coating applications.

Furthermore, the bromine atom allows for post-polymerization modification. For instance, a polymer synthesized using the amino group of this compound could have its properties altered in a subsequent step by performing chemical reactions on the bromo group. This could include cross-linking the polymer chains to improve mechanical properties or grafting other functional molecules to create smart materials that respond to external stimuli. While direct research on polymers synthesized from this specific compound is limited, the principles of polymer chemistry suggest its potential as a building block for high-performance materials.

Formulation in Agrochemicals and Crop Protection Research

Nitrogen-containing heterocyclic compounds are a cornerstone of modern agrochemical research, with many commercial herbicides, insecticides, and fungicides featuring pyrazine, pyridine (B92270), or similar ring systems. The structural motifs present in this compound—a substituted pyrazine ring—are known to be pharmacologically active and can exhibit biological activity.

While there are no specific, publicly documented studies on the agrochemical efficacy of this compound itself, its derivatives are of interest. The general approach in agrochemical discovery involves the synthesis of a library of related compounds by modifying a core structure. In this context, this compound is an excellent starting material. The bromo and amino groups can be readily derivatized to produce a wide range of new molecules. For example, the amino group can be converted into amides, sulfonamides, or ureas, while the bromo group can be replaced with other functional groups via nucleophilic substitution or cross-coupling reactions.

These new derivatives would then be screened for biological activity against various pests and pathogens. The diverse chemical space that can be explored starting from this compound makes it a valuable compound for discovery programs in crop protection.

Role as a Chemical Probe or Analytical Standard in Research Methodologies

In chemical research, well-characterized compounds can serve as chemical probes to investigate biological processes or as analytical standards for method development and validation. A chemical probe is a small molecule that interacts with a specific protein or biomolecule, allowing researchers to study its function. An analytical standard is a highly pure compound used as a reference in analytical techniques like chromatography and spectroscopy.

Currently, there is no established role for this compound as a widely recognized chemical probe or a certified analytical standard. However, its properties make it suitable for use as a research chemical and a building block in the synthesis of potential probes. For instance, its derivatives could be designed to bind to specific biological targets.

As a stable, crystalline solid with a defined molecular weight, this compound can be used as an internal or external standard in research settings for the quantification of related compounds, provided its purity is well-characterized. It is available from various chemical suppliers for research purposes, indicating its utility as a fundamental building block in synthetic and medicinal chemistry research. ambeed.combldpharm.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Application/Relevance |

| This compound | 67602-05-5 | C10H8BrN3 | 250.09 | Core compound of interest |

| 5-Bromo-N3-phenylpyrazine-2,3-diamine | Not available | C10H9BrN4 | 265.12 | Product of a catalyst-free C-N cross-coupling reaction. nih.gov |

| 5-Bromo-2-methylpyridin-3-amine | Not available | C6H7BrN2 | 187.04 | Starting material for Suzuki cross-coupling to form pyridine derivatives with potential in liquid crystals. researchgate.netmdpi.com |

| 3,4,5-tribromo-2,6-dimethylpyridine | Not available | C7H6Br3N | 363.85 | Substrate for Suzuki-Miyaura cross-coupling to form atropisomeric biaryls. beilstein-journals.org |

Future Perspectives and Emerging Research Trends

Development of Sustainable and Green Synthetic Routes

The synthesis of pyrazine (B50134) derivatives, including 3-Bromo-5-phenylpyrazin-2-amine, is undergoing a green revolution, with a strong emphasis on developing environmentally benign and cost-effective methods. tandfonline.comresearchgate.net Traditional synthetic routes often rely on harsh reagents and organic solvents that pose environmental and health risks. nih.gov The future of pyrazine synthesis lies in one-pot reactions and the use of green solvents and catalysts.

Key trends in the sustainable synthesis of pyrazines include:

Biocatalysis: Enzymes like Lipozyme® TL IM are being used to catalyze the formation of amide bonds in pyrazine derivatives, offering a greener and more efficient alternative to traditional chemical methods. nih.gov This biocatalytic approach is notable for its use of renewable resources and production of biodegradable, non-hazardous byproducts. nih.gov

Green Solvents: Research has demonstrated the successful synthesis of related heterocyclic compounds, such as imidazo[1,2-a]pyrazines, using sustainable solvents like eucalyptol. researchgate.net This move away from dipolar aprotic solvents, which have toxicity concerns, is a significant step forward. nih.gov

One-Pot Syntheses: One-pot methodologies are being developed to produce pyrazine derivatives, which simplifies the process, reduces waste, and improves cost-effectiveness. tandfonline.comresearchgate.netingentaconnect.com These methods often involve the condensation of diamines with dicarbonyl compounds under mild conditions. tandfonline.com

Catalyst Innovation: The use of inexpensive and earth-abundant metal catalysts, such as manganese, in dehydrogenative coupling reactions presents a sustainable alternative to precious metal catalysts like palladium. tandfonline.comnih.gov Additionally, metal-free approaches are being explored to further minimize environmental impact. nih.gov

Table 1: Comparison of Green Synthesis Strategies for Pyrazine Derivatives

| Strategy | Key Features | Advantages | References |

| Biocatalysis | Use of enzymes (e.g., Lipozyme®) | Renewable, biodegradable, non-hazardous, high efficiency. | nih.gov |

| Green Solvents | Replacement of hazardous solvents with benign alternatives (e.g., eucalyptol). | Reduced toxicity and environmental impact. | researchgate.net |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure. | Increased efficiency, reduced waste, cost-effective. | tandfonline.comresearchgate.netingentaconnect.com |

| Sustainable Catalysts | Use of earth-abundant metals (e.g., Manganese) or metal-free systems. | Lower cost, reduced environmental footprint. | tandfonline.comnih.gov |

Exploration of Novel Therapeutic Targets and Modalities

Pyrazine derivatives are a well-established class of pharmacologically active compounds, with applications ranging from anticancer to antimicrobial agents. mdpi.comlifechemicals.comnih.gov The future for this compound and related structures involves identifying novel therapeutic targets and exploring new treatment modalities.

Emerging areas of therapeutic interest include:

Targeted Cancer Therapy: Pyrazine-based compounds are being investigated as inhibitors of key signaling pathways in cancer. For instance, novel tandfonline.comnih.govbeilstein-journals.orgtriazolo[4,3-a]pyrazine derivatives have shown potent inhibitory activity against c-Met and VEGFR-2 kinases, which are crucial in tumor growth and angiogenesis. frontiersin.org Other pyrazine derivatives have demonstrated inhibitory effects on Poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. mdpi.com

Dual-Target Inhibitors: The development of molecules that can simultaneously modulate multiple targets is a growing trend. Pyrazolo-pyrido-diazepine dione (B5365651) derivatives have been identified as dual inhibitors of Nox4 and Nox1, showing promise in treating conditions like idiopathic pulmonary fibrosis. nih.gov This multi-target approach can potentially overcome drug resistance. frontiersin.org

Neurological and Neurovascular Protection: Cinnamic acid–pyrazine hybrids have been synthesized to enhance neuroprotective and antithrombotic activities, showing potential in protecting against free radical damage in neural and endothelial cells. mdpi.com

Antimicrobial and Antifungal Agents: The pyrazine core is a key pharmacophore in the development of new agents to combat infectious diseases. tandfonline.com Ruthenium(III) complexes with pyrazine derivatives have shown promising antifungal activity. rsc.org

Table 2: Investigated Therapeutic Targets for Pyrazine Derivatives

| Therapeutic Target | Disease Area | Example Pyrazine Scaffold | References |

| c-Met/VEGFR-2 | Cancer | tandfonline.comnih.govbeilstein-journals.orgtriazolo[4,3-a]pyrazine | frontiersin.org |

| PARP | Cancer | Nerone derivative with pyrazine | mdpi.com |

| Nox4/Nox1 | Fibrosis | Pyrazolo-pyrido-diazepine dione | nih.gov |

| Dihydrofolate reductase (DHFR) | Bacterial Infections | 1,4-dihydropyrano[2,3-c]pyrazoles | nih.gov |

Integration with Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of compounds like this compound. These computational tools can analyze vast datasets to predict molecular properties, identify novel drug candidates, and streamline the discovery process. mdpi.com

Key applications of AI and ML in this field include:

Predictive Modeling: AI algorithms can predict the physicochemical properties of drug candidates, such as solubility, bioavailability, and toxicity, helping to prioritize compounds with a higher likelihood of success. nih.gov

Virtual Screening and Drug Design: AI-powered virtual screening can rapidly analyze large chemical libraries to identify molecules that are likely to bind to a specific biological target. nih.gov This accelerates the initial stages of drug discovery.

Reaction Prediction: Researchers have developed platforms that combine automated experiments with AI to predict the outcomes of chemical reactions, moving from a trial-and-error approach to a data-driven one. cam.ac.uk This "chemical reactome" can significantly speed up the synthesis of new pharmaceuticals. cam.ac.uk

Generative Models: Autoencoders and other generative models can be used to design entirely new molecules with desired properties, expanding the chemical space for drug discovery. mdpi.com

Overcoming Data Scarcity: Transfer learning, a machine learning strategy, allows knowledge gained from large datasets to be applied to problems where high-quality data is scarce, improving predictive accuracy in the later, more data-limited stages of drug development. astrazeneca.com

Advanced Characterization Techniques for Complex Pyrazine Systems

A deeper understanding of the structure, function, and behavior of complex systems involving this compound requires the use of advanced characterization techniques. These methods are crucial for confirming the synthesis of new compounds and for studying their interactions with biological targets or other materials.

Essential characterization techniques include:

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and UV-Visible Spectroscopy are fundamental for elucidating the molecular structure of pyrazine derivatives and their complexes. rsc.orgresearchgate.net

Mass Spectrometry: This technique is vital for confirming the molecular weight and stoichiometry of newly synthesized compounds. rsc.org

X-ray Diffraction (XRD): Powder X-ray Diffraction (PXRD) is used to determine the crystalline nature of pyrazine compounds and their metal complexes. researchgate.net

Microscopy: Scanning Electron Microscopy (SEM) provides insights into the morphology of these compounds at the micro-level. researchgate.net

Computational Modeling: Molecular modeling techniques, such as PM6, are used to corroborate the shape and dimensions of self-assembled pyrazine-based structures. rsc.org

Multicomponent Reactions and Diversity-Oriented Synthesis Approaches

Multicomponent reactions (MCRs) and diversity-oriented synthesis (DOS) are powerful strategies for rapidly generating large libraries of structurally diverse compounds from simple starting materials. nih.govresearchgate.net These approaches are particularly valuable for exploring the chemical space around the this compound scaffold to identify new molecules with enhanced properties.

Key aspects of these approaches include:

Efficiency and Atom Economy: MCRs are one-pot reactions that incorporate three or more starting materials into the final product, leading to high atom economy and reduced waste. nih.govacsgcipr.org

Access to Complexity: These methods allow for the efficient assembly of complex molecular architectures that would otherwise require lengthy, linear synthetic sequences. researchgate.netnih.gov

Library Synthesis: DOS enables the creation of a wide range of compounds, which is essential for screening and identifying new drug leads or materials with novel functions. researchgate.net The Groebke–Blackburn–Bienaymé reaction is one such MCR used to synthesize libraries of imidazo[1,2-a]pyrazines. researchgate.net

Broad Substrate Scope: Many MCR protocols are distinguished by their tolerance for a wide variety of starting materials, allowing for extensive structural diversification. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-5-phenylpyrazin-2-amine, and what challenges arise during purification?

- Methodology :

- Halogenation and Cross-Coupling : Bromination of pyrazine derivatives can be achieved via electrophilic substitution or diazotization (e.g., using NaNO₂/HBr at 0°C in THF, as in ). Subsequent Suzuki-Miyaura cross-coupling with phenylboronic acids introduces the phenyl group. Palladium catalysts (e.g., Pd(PPh₃)₄) and mild conditions (60–80°C, aqueous base) are typical for high yields .

- Purification : Flash column chromatography (SiO₂, PE/EA gradients) is effective for isolating the product. Challenges include separating regioisomers due to similar polarities; optimizing solvent ratios and column packing is critical .

Q. How can researchers confirm the regiochemical assignment of bromine and phenyl substituents in this compound?

- Methodology :

- ¹H/¹³C NMR Analysis : Compare chemical shifts with literature analogs. For example, pyrazine carbons adjacent to bromine typically deshield to δ 135–145 ppm, while phenyl-substituted carbons resonate at δ 125–130 ppm ( reports δ 136.49 and 146.84 ppm for brominated pyrazines) .

- X-ray Crystallography : Definitive structural confirmation via single-crystal diffraction resolves ambiguities in regiochemistry .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₀H₈BrN₃).

- ¹H NMR : Aromatic protons appear as distinct multiplets (δ 7.2–8.5 ppm). NH₂ protons may show broad singlets (δ ~5.5 ppm) if not exchanged .

Advanced Research Questions

Q. How do steric and electronic effects of the phenyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Electronic Effects : The phenyl group’s electron-withdrawing nature activates the pyrazine ring for nucleophilic aromatic substitution (SNAr) but may deactivate Suzuki coupling. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates and enhance yields .

- Steric Hindrance : Ortho-substituted phenyl groups reduce coupling efficiency. Kinetic studies (varying boronic acid stoichiometry) quantify steric limitations .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound derivatives?

- Methodology :

- Multi-Technique Validation : If NMR suggests one regioisomer but X-ray shows another, re-examine reaction conditions (e.g., unintended isomerization during crystallization).

- DFT Calculations : Simulate NMR chemical shifts for proposed structures and compare with experimental data to identify mismatches .

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound while minimizing halogenated byproducts?

- Methodology :

- Process Chemistry : Scale-up requires solvent optimization (e.g., switching from THF to EtOAc for easier recovery) and catalytic system tuning (e.g., Pd/C for heterogeneous catalysis).

- Byproduct Analysis : GC-MS or LC-MS identifies brominated impurities (e.g., di-brominated analogs). Adjust bromine stoichiometry and reaction time to suppress side reactions .

Critical Analysis of Evidence

- SHELX Refinement ( ) : Essential for crystallographic validation but limited in resolving dynamic disorder in NH₂ groups. Use restraints (ISOR, DELU) during refinement .

- Synthetic Routes (–3) : Suzuki and SNAr methodologies are transferable but require adaptation for phenyl group incorporation.

Notes

- Avoid commercial sources (e.g., ChemScene in ); focus on peer-reviewed protocols.

- Contradictions in regiochemical assignments ( vs. 14) highlight the need for multi-modal characterization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products